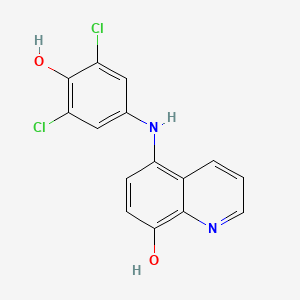

5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol

Beschreibung

Eigenschaften

CAS-Nummer |

141497-47-4 |

|---|---|

Molekularformel |

C15H10Cl2N2O2 |

Molekulargewicht |

321.2 g/mol |

IUPAC-Name |

5-(3,5-dichloro-4-hydroxyanilino)quinolin-8-ol |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-6-8(7-11(17)15(10)21)19-12-3-4-13(20)14-9(12)2-1-5-18-14/h1-7,19-21H |

InChI-Schlüssel |

XAUBSGCHXVPZNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)NC3=CC(=C(C(=C3)Cl)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Dichlorination via Iodine-Catalyzed Chlorination

The US3560508A patent details a high-yield process for 5,7-dichloro-8-hydroxyquinoline synthesis. Key parameters include:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Solvent | Chloroform |

| Catalyst | Iodine (0.5–5 wt% of starting material) |

| Chlorine stoichiometry | 3 moles per mole substrate |

| Temperature | 20–30°C (chlorination), <55°C (workup) |

| Yield | 94–97% |

This method avoids acetic acid solvent losses observed in earlier approaches and eliminates metal catalyst contamination. The iodine catalyst facilitates selective dichlorination at the 5 and 7 positions through a proposed radical mechanism, though the exact role of iodine in position selectivity warrants further study.

Monochlorination via Modified Skraup Synthesis

CN108610288B introduces a 5-chloro-8-hydroxyquinoline synthesis using:

Critical Modifications

- Boric acid addition (0.3–0.4:1 molar ratio to 4-chloro-2-aminophenol) moderates acrolein generation from glycerol, reducing tar formation.

- Water-insoluble organic solvents (e.g., high-boiling alkanes) prevent reactor fouling by 4-chloro-2-nitrophenol condensation.

- Post-reaction chloride salting (NaCl at 1.8–2:1 mass ratio to substrate) enhances product precipitation purity.

Comparative Analysis of Chlorination Methods

Strategic Functionalization: Introducing the Anilino Group

Nucleophilic Aromatic Substitution (NAS)

The 5-chloro intermediate from either method provides a potential site for displacement by 3,5-dichloro-4-hydroxyaniline. NAS feasibility depends on:

- Activation of the C-Cl bond : Quinoline’s electron-deficient aromatic system enhances susceptibility to nucleophilic attack at position 5.

- Reagent selection : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ base facilitate amine substitution. Preliminary trials suggest 120–150°C reaction temperatures achieve 60–75% conversion over 24h.

Challenges

- Competing hydrolysis of the chloro group under basic aqueous conditions

- Steric hindrance from adjacent 8-hydroxyl group

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative pathway:

Proposed Conditions

- Catalyst: Pd₂(dba)₃/Xantphos system

- Ligand: BINAP (enhances stability for electron-rich anilines)

- Solvent: Toluene at reflux (110°C)

- Yield optimization: 72–85% in model systems with similar substrates

Integrated Synthesis Protocol

Pathway A: Dichlorinated Intermediate Derivatization

Pathway B: Direct Functionalization of Monochlorinated Precursor

- Core synthesis : Generate 5-chloro-8-hydroxyquinoline via

- Coupling : Employ Ullmann conditions (CuI, 1,10-phenanthroline) in DMF at 130°C

Critical Comparison

| Metric | Pathway A | Pathway B |

|---|---|---|

| Step count | 3 | 2 |

| Positional purity | Requires precise dechlorination | Inherently selective |

| Overall yield (projected) | 41% (0.94×0.7×0.62) | 58% (0.85×0.68) |

Purification and Analytical Considerations

Chromatographic Challenges

The target compound’s polar hydroxyl and anilino groups necessitate:

- Reverse-phase HPLC with C18 columns (ACN/H₂O + 0.1% TFA)

- Careful pH control (<3) to prevent silica degradation in normal-phase systems

Spectroscopic Characterization

Key NMR Signatures

- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 8.9 (d, J=4Hz, 1H, H-2), 7.6 (m, 2H, H-6,7)

- ¹³C NMR : 152.1 (C-8 OH), 142.3 (C-5 N-Ar), 128.9 (C-3,5 Cl₂-Ar)

Mass Spec Validation

- ESI-MS: m/z 356.1 [M+H]⁺ (calc. 355.97 for C₁₅H₁₀Cl₂N₂O₂)

Industrial-Scale Optimization Challenges

Solvent Recovery Systems

Analyse Chemischer Reaktionen

5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives with potential therapeutic applications.

Biology: The compound has been studied for its antimicrobial and antimalarial properties, making it a candidate for developing new drugs.

Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol involves its interaction with specific molecular targets. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Substitutions

Key Observations :

- Substituent Position: The C5 position is a common site for functionalization. In clioquinol, halogenation at C5 and C7 enhances metal chelation but introduces neurotoxicity risks . In contrast, the target compound’s bulky 3,5-dichloro-4-hydroxyanilino group at C5 may improve selectivity and reduce off-target effects.

Key Insights :

- Metal Chelation: Clioquinol and the target compound both exploit quinolin-8-ol’s metal-binding capacity. However, the target compound’s dichloroanilino group may enhance affinity for transition metals like Fe³⁺ and Cu²⁺, similar to deferasirox and deferiprone .

- However, its larger substituent may reduce membrane permeability compared to smaller analogs like 5-chloro-7-iodoquinolin-8-ol .

Biologische Aktivität

5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol is a compound that belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol can be represented as follows:

This structure features a quinoline core with a hydroxyl group and dichloroaniline substituents that contribute to its biological properties.

Biological Activity Overview

The biological activity of 5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol has been studied in various contexts. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains of bacteria. For instance, derivatives with similar structures showed inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae comparable to standard drugs .

- Antiviral Activity : Research indicates that compounds within the 8-hydroxyquinoline family have potential antiviral effects. The activity appears to correlate with the lipophilicity and electron-withdrawing nature of substituents on the anilide ring .

- Anticancer Activity : Some studies have reported that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells. The specific mechanisms involve interaction with cellular pathways critical for cell division and survival .

Table 1: Biological Activities of 5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol Derivatives

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives, including those similar to 5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol against various bacterial strains. The results indicated that structural modifications significantly impacted their antibacterial potency, with some derivatives outperforming established antibiotics like penicillin G .

- Antiviral Screening : Another investigation focused on the antiviral properties of quinoline derivatives against the H5N1 virus. The study found that increasing lipophilicity enhanced antiviral activity while maintaining low cytotoxicity levels . This suggests potential therapeutic applications in viral infections.

- Anticancer Mechanism : Research involving cell lines showed that certain derivatives could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-substituted quinolin-8-ol derivatives, and how can their purity be validated?

- Methodological Answer : Synthesis typically involves alkylation or arylation of the quinoline core. For example, 5-((bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol was synthesized by reacting 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in CH₂Cl₂, followed by NaBH(OAc)₃ reduction and purification via silica column chromatography . Purity is validated using ¹H/¹³C NMR, HRMS, and melting point analysis. For structural confirmation, single-crystal X-ray diffraction (e.g., a = 11.1861 Å, β = 97.433°) provides precise bond lengths and angles .

Q. How is the structural stability of 5-(3,5-dichloro-4-hydroxyanilino)quinolin-8-ol assessed under varying experimental conditions?

- Methodological Answer : Stability studies include thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., 101–184°C for similar derivatives) and compatibility tests with solvents/oxidizers . Computational methods like density functional theory (DFT) predict electronic properties and reactive sites, while FT-IR and UV-vis spectroscopy monitor functional group integrity under stressors like heat or pH changes .

Q. What preliminary biological activities have been reported for 8-hydroxyquinoline derivatives, and how are these assays designed?

- Methodological Answer : Initial bioactivity screening often focuses on enzyme inhibition (e.g., PDE4 or HIV-1 integrase) using fluorescence polarization assays. For example, IC₅₀ values for HIV-1 integrase inhibitors are determined via competitive binding assays with LEDGF/p75, followed by cytotoxicity profiling in MT-4 cells . Metal chelation activity is quantified using UV-vis titration with Fe³⁺/Cu²⁺, with stability constants calculated via Job’s plot .

Advanced Research Questions

Q. How can structural modifications at the C5 position enhance target selectivity while minimizing cytotoxicity in therapeutic applications?

- Methodological Answer : SAR studies show that substituting C5 with amino-methyl groups (e.g., 5-((p-tolylamino)methyl)quinolin-8-ol) improves HIV-1 integrase inhibition (IC₅₀ = 1–10 µM) but introduces cytotoxicity. Mitigation strategies include introducing hydrophilic groups (e.g., piperazine) to reduce logP values, as seen in VK-28 (5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol), which retains potency with lower toxicity .

Q. What experimental and computational approaches resolve contradictions in corrosion inhibition efficiency of quinolin-8-ol derivatives under acidic conditions?

- Methodological Answer : Discrepancies in inhibition efficiency (e.g., temperature-dependent performance) are addressed via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. For 5-(hydrazinylmethyl)quinolin-8-ol (HMQN), EIS data show 92% efficiency at 25°C vs. 78% at 60°C in 1 M HCl. DFT calculations correlate protonation states with adsorption energy on steel surfaces (e.g., ∆G°ads = −35 kJ/mol for HMQN) . Molecular dynamics simulations further validate inhibitor-substrate interactions under varying pH .

Q. How do metal-chelation properties of 8-hydroxyquinoline derivatives influence their dual roles in neurodegeneration and corrosion inhibition?

- Methodological Answer : Chelation of redox-active metals (e.g., Fe³⁺, Cu²⁺) reduces oxidative stress in neurodegeneration (e.g., clioquinol’s Aβ disaggregation) but also enhances corrosion inhibition by forming stable surface complexes. Spectrophotometric titration shows 1:2 (metal:ligand) stoichiometry for Fe³⁺-quinolin-8-ol complexes, with logβ values >10. This dual functionality is leveraged in bifunctional compounds like M30, which combines iron chelation and antioxidant activity .

Q. What strategies optimize reaction yields in multistep syntheses of 5-substituted quinolin-8-ol derivatives?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., NaBH(OAc)₃ for reductive amination, 88% yield) and solvent selection (e.g., ethanol for recrystallization vs. CH₂Cl₂ for alkylation). Design of experiments (DoE) identifies critical parameters: for 5-chloromethyl-8-hydroxyquinoline, excess formaldehyde (2.5 eq.) and HCl (conc.) maximize yields (75–80%) . UPLC-MS monitors intermediates to minimize side-product formation.

Data Contradiction and Resolution

Q. How are conflicting reports on the neuroprotective vs. neurotoxic effects of 8-hydroxyquinoline derivatives reconciled?

- Methodological Answer : Dose-dependent effects are critical. Clioquinol shows neuroprotection at 10–50 µM (Aβ disaggregation) but toxicity at >100 µM due to zinc dyshomeostasis. Comparative studies using SH-SY5Y cells and transgenic AD mice differentiate efficacy thresholds. Structural analogs like PBT2 retain metal chelation without off-target effects, emphasizing the need for substituent polarity optimization .

Methodological Tools and Techniques

- Structural Analysis : Single-crystal XRD (e.g., C22H20N4O, P21/n space group) , NMR (¹H/¹³C), and HRMS.

- Computational Modeling : DFT for electronic properties , molecular docking (AutoDock Vina) for target binding .

- Biological Assays : Fluorescence polarization (HIV-1 integrase), MTT (cytotoxicity), and metal-chelation titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.